BenchChemオンラインストアへようこそ!

BI-8668

ENaC Inhibition Ussing Chamber IC50

BI-8668 is a structurally distinct ENaC inhibitor (IC50 17 nM) optimized for inhalation delivery. It offers superior selectivity (≥1,000-fold over 47/50 targets) and lung retention (55% at 3h), eliminating systemic and renal side effects of amiloride derivatives. Pair with BI-0337 for validated phenotypes. Ideal for CF and muco-obstructive models.

Molecular Formula C23H32Cl2N8O2
Molecular Weight 523.5 g/mol
Cat. No. B10825129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-8668
Molecular FormulaC23H32Cl2N8O2
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)C(=O)N(C)CCN(C)C)[N+](=C1CNC(=O)C3=NC(=CN=C3N)Cl)CC.[Cl-]
InChIInChI=1S/C23H31ClN8O2.ClH/c1-6-31-16-9-8-15(23(34)30(5)11-10-29(3)4)12-17(16)32(7-2)19(31)14-27-22(33)20-21(25)26-13-18(24)28-20;/h8-9,12-13H,6-7,10-11,14H2,1-5H3,(H2-,25,26,27,33);1H
InChIKeyPJKRNPPUSQSCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-8668 for Procurement: A Highly Selective ENaC Chemical Probe with In Vivo Lung Retention Capabilities


BI-8668 is a potent epithelial sodium channel (ENaC) inhibitor with an IC50 of 17 nM in a Ussing chamber assay, designed as a structurally distinct chemical probe from traditional amiloride-derived compounds [1]. The compound exhibits a highly selective profile, demonstrating ≥1,000-fold selectivity for 47 out of 50 targets in a 50-target panel [1]. BI-8668 is positively charged and highly water-soluble, optimized for inhalation delivery, with demonstrated lung retention of 55% at 3 hours post intratracheal instillation in rats [1]. It is available for research use in cystic fibrosis and other ENaC-related studies [2].

BI-8668 Procurement Rationale: Why Structurally Distinct Scaffold Prevents Generic ENaC Inhibitor Substitution


Direct substitution of BI-8668 with other ENaC inhibitors like amiloride or idrevloride is not scientifically valid due to fundamental differences in molecular scaffold and downstream functional properties [1]. While amiloride-based compounds suffer from rapid renal clearance and systemic off-target effects, BI-8668 was rationally optimized for high water solubility, low permeability, and selective lung retention following inhalation delivery [1]. Critically, BI-8668 exhibits a distinct off-target selectivity profile, necessitating the use of its dedicated negative control BI-0337 to validate on-target cellular phenotypes [1]. These differences are not academic; they directly dictate the compound's suitability for specific experimental models and route-of-administration protocols, as detailed in the quantitative evidence below.

BI-8668 Quantitative Differentiation Evidence: Potency, Selectivity, and In Vivo Pharmacology


Potency Differentiation: BI-8668 IC50 of 17 nM Versus Negative Control BI-0337 IC50 >10 µM in Ussing Chamber Assay

BI-8668 demonstrates high potency against the epithelial sodium channel (ENaC) with an IC50 of 17 nM in a Ussing chamber assay measuring Na+ transport [1]. In stark contrast, its structural analog and dedicated negative control, BI-0337, exhibits an IC50 greater than 10 µM, confirming that the observed ENaC inhibition is directly attributable to the specific molecular features of BI-8668 [1]. This represents an over 588-fold difference in potency, which is essential for differentiating true on-target ENaC inhibition from potential off-target effects in cellular assays [1].

ENaC Inhibition Ussing Chamber IC50 Potency Comparison Negative Control

Selectivity Differentiation: BI-8668 ≥1,000-Fold Selective for 47/50 Targets in Panel Screen

In a comprehensive selectivity panel of 50 potential off-targets, BI-8668 demonstrated exceptional specificity. It exhibited ≥1,000-fold selectivity for 47 out of the 50 targets tested, defined as ≤50% inhibition at 10 µM [1]. For the three targets where some interaction was observed (M2, M3 muscarinic receptors, and α1 adrenergic receptor), the data indicated at least 50-fold selectivity [1]. By comparison, the negative control BI-0337 showed >50% inhibition in 4 out of 44 targets in a smaller panel, underscoring the optimized selectivity of BI-8668 [1]. The Chemical Probes Portal notes that off-target inhibition becomes a concern only at doses exceeding 1 µM [1].

ENaC Selectivity Off-Target Screening Chemical Probe Selectivity Panel Benzimidazole

Functional Differentiation: BI-8668 Inhibits ENaC-Mediated Water Permeability by 81% at 3 µM in M-1 Cells

Beyond measuring ion current, BI-8668 has been functionally characterized for its effect on ENaC-mediated water permeability. In a cell monolayer model using M-1 mouse kidney tubule cells, BI-8668 achieved 81% inhibition of water permeability at a concentration of 3 µM [1]. This functional readout complements the IC50 value by demonstrating the compound's efficacy in a physiologically relevant cellular context involving fluid transport, a key aspect of mucosal surface hydration in diseases like cystic fibrosis .

ENaC Function Water Permeability M-1 Cells Cell Monolayer Functional Assay

In Vivo Pharmacokinetic Differentiation: BI-8668 Exhibits 55% Lung Retention at 3 Hours in Rats

A key differentiator for BI-8668 is its optimized pharmacokinetic profile for inhaled delivery. A lung retention study in rats demonstrated that 55% of the administered dose remained in the lungs 3 hours post intratracheal instillation at a dose of 10 µg/kg [1]. This is directly contrasted with traditional ENaC inhibitors like amiloride, which are rapidly absorbed into the systemic circulation and cleared renally, leading to off-target renal effects and poor lung bioavailability [1]. The Chemical Probes Portal notes that BI-8668 achieves ENaC inhibition in the lungs without acting on the kidney at doses up to 3 µg/kg in this model [1].

In Vivo PK Lung Retention Inhalation Delivery Rat Model Pharmacokinetics

In Vivo Efficacy Differentiation: BI-8668 Shows ED50 of 0.1 µg/kg in Acute Rat Lung Fluid Absorption Model

The functional consequence of BI-8668's lung retention is high in vivo potency. In an acute rat lung fluid absorption model, BI-8668 demonstrated an ED50 of just 0.1 µg/kg when measured 3 hours post-dosing [1]. This extremely low effective dose underscores the compound's in vivo grade potency and its efficient engagement of the ENaC target within the pulmonary compartment [1]. This is a critical metric for researchers designing in vivo studies, as it confirms that robust target engagement can be achieved at low, well-tolerated doses [1].

In Vivo Efficacy ED50 Lung Fluid Absorption Rat Model ENaC Inhibition

BI-8668 Optimal Application Scenarios: From Cellular ENaC Biology to In Vivo Lung Disease Models


In Vitro Validation of ENaC-Mediated Cellular Phenotypes

Employ BI-8668 at concentrations up to 1 µM in cellular assays (e.g., Ussing chamber, M-1 cell monolayers) to achieve potent ENaC inhibition (IC50 = 17 nM) with minimal off-target risk [1]. For rigorous data interpretation, parallel experiments with the negative control BI-0337 (>10 µM IC50) are essential to confirm that observed effects are specific to ENaC inhibition and not due to the compound's benzimidazole scaffold [1]. This pairing is a standard for high-quality chemical probe studies [1].

In Vivo Modeling of Lung-Specific ENaC Pathophysiology

For inhalation-based in vivo studies, particularly in rodent models of muco-obstructive lung disease, BI-8668 is the optimal choice due to its proven lung retention (55% at 3h) and avoidance of renal ENaC inhibition at doses up to 3 µg/kg following intratracheal instillation [1]. The established ED50 of 0.1 µg/kg in a lung fluid absorption model provides a precise dosing benchmark for achieving maximal target engagement while minimizing systemic exposure [1].

Differentiation from Amiloride-Derived ENaC Inhibitors

In any research context where the confounding variables of systemic absorption, renal off-target effects, or rapid clearance of amiloride-based compounds are a concern, BI-8668 is the preferred reagent [1]. Its structurally distinct scaffold and physicochemical properties (high water solubility, low permeability) render it uniquely suited for studies requiring localized, sustained ENaC inhibition in mucosal tissues via topical or inhalation delivery routes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-8668

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.